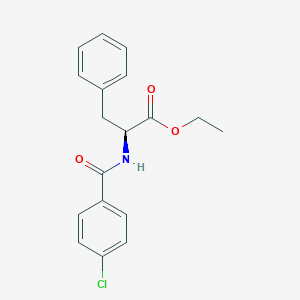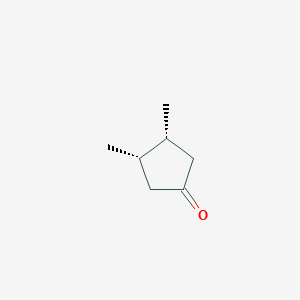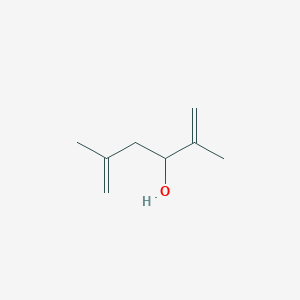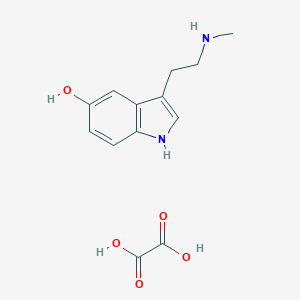
BRN 3987057
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, an amino group, and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 3987057 typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with (2S)-2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of BRN 3987057 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-[(4-bromobenzoyl)amino]-3-phenylpropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2S)-2-[(4-methylbenzoyl)amino]-3-phenylpropanoate: Similar structure but with a methyl group instead of chlorine.
Ethyl (2S)-2-[(4-nitrobenzoyl)amino]-3-phenylpropanoate: Similar structure but with a nitro group instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents on the benzoyl group.
Properties
CAS No. |
19064-51-8 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-11,16H,2,12H2,1H3,(H,20,21)/t16-/m0/s1 |
InChI Key |
PAUVWPUAHFECOS-INIZCTEOSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Synonyms |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenyl-propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















